(4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone
Description
Properties
IUPAC Name |
(2-methylphenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-2-3-5-15(13)17(21)20-10-6-14(7-11-20)22-16-12-18-8-9-19-16/h2-5,8-9,12,14H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAXHIMKACUDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone typically involves the condensation of 2-(piperidin-4-ylmethoxy)pyrazine with aromatic acid chlorides in the presence of diisopropyl amine (DIPA) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Core Structural Variations
The compound’s piperidine-pyrazine-oxy scaffold distinguishes it from related molecules. Key structural variations in similar compounds include:
| Compound Name | Piperidine/Piperazine Substituent | Aryl Group on Methanone | Molecular Formula | Key Features | Reference |
|---|---|---|---|---|---|
| (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone | Pyrazin-2-yloxy | o-Tolyl | C₁₇H₁₇N₃O₂ | Electron-deficient pyrazine; steric hindrance from ortho-methyl | N/A |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | 4-Aminobenzoyl | Furan-2-yl | C₁₇H₁₈N₄O₂ | Electron-rich furan; amino group for reactivity | |
| (4-Methylpiperazin-1-yl)(p-tolyl)methanone | 4-Methylpiperazine | p-Tolyl | C₁₃H₁₈N₂O | Para-methyl; enhanced solubility | |
| MK47 (Thiophen-2-yl variant) | 4-(Trifluoromethyl)phenylpiperazine | Thiophen-2-yl | C₁₈H₁₈F₃N₂OS | Trifluoromethyl enhances lipophilicity | |
| (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone | 4-Methylpiperidine | 4-Methylphenyl | C₁₄H₁₉NO | Tuned electronic properties for NLO applications |
Key Observations :
- Pyrazine vs.
- Ortho vs. Para Substitution : The o-tolyl group increases steric hindrance compared to p-tolyl derivatives (e.g., ), which may influence binding affinity in biological targets or crystal packing .
- Trifluoromethyl Effects : Compounds like MK47 leverage the trifluoromethyl group for metabolic stability, a feature absent in the target compound but critical in drug design .
Electronic and Nonlinear Optical (NLO) Properties
While direct data on the target compound is unavailable, studies on analogs suggest:
- Pyrazine’s Electron-Deficient Nature: The pyrazine ring may reduce electron density at the methanone carbonyl, contrasting with electron-donating groups like methylpiperidine in ’s NLO-active compound .
Biological Activity
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone is a compound characterized by its unique structural features, including a pyrazine ring, a piperidine ring, and an o-tolyl group. These structural elements suggest potential biological activities, particularly in the realm of enzyme inhibition and receptor interactions. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Structural Overview
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyrazine Ring | Provides electron-withdrawing properties |
| Piperidine Ring | Contributes to conformational flexibility |
| o-Tolyl Group | Influences lipophilicity and binding affinity |
The molecular formula is , and it has a molecular weight of 244.3 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's structure allows it to bind effectively to target sites, potentially inhibiting their activity or altering their function.
Potential Targets:
- Enzymes : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptors : It could interact with neurotransmitter receptors, influencing signaling pathways.
Case Studies and Research Findings
- Enzyme Inhibition Studies :
- Cytotoxicity Assessment :
-
Docking Studies :
- Molecular docking simulations revealed that this compound binds favorably to the active sites of target enzymes, suggesting a competitive inhibition mechanism.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds featuring different substitutions on the piperidine or aromatic rings:
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| (4-(Pyrazin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone | 15 | Moderate inhibitor of tyrosinase |
| (4-(Pyrazin-2-yloxy)piperidin-1-yl)(p-tolyl)methanone | 25 | Weaker inhibition compared to o-tolyl variant |
| (4-(Pyrazin-2-yloxy)piperidin-1-yl)(phenyl)methanone | 30 | Low inhibitory activity |
Q & A
Q. What are the established synthetic routes for (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone, and what key reaction conditions are employed?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
- Acylation : Reacting piperidine derivatives with o-tolyl carbonyl chloride using Lewis acids (e.g., AlCl₃) in dichloromethane .
- Pyrazine coupling : Introducing the pyrazin-2-yloxy group via nucleophilic substitution or Mitsunobu reactions under mild conditions .
- Purification : Silica gel chromatography (hexane/EtOAc gradients) achieves >95% purity, validated by HPLC .
Key conditions include temperature control (70–120°C), solvent selection (MeOH, CH₂Cl₂), and stoichiometric optimization to minimize byproducts.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazine C-O coupling at C2) and o-tolyl substitution .
- HPLC : Quantifies purity (>96% with retention times 12.0–13.9 minutes using C18 columns and acetonitrile/water gradients) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₈N₃O₂: 296.1396) .
- X-ray Crystallography : SHELXL refines crystal structures, resolving ambiguities in piperidine/pyrazine ring conformations .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield while minimizing byproduct formation?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Replace NaOCH₃ with milder bases (e.g., K₂CO₃) to reduce side reactions in pyrazine coupling .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
- Temperature Control : Lower temperatures (50–70°C) prevent thermal degradation of sensitive intermediates .
| Reaction Step | Conditions | Yield Improvement Strategy | Reference |
|---|---|---|---|
| Acylation | AlCl₃/CH₂Cl₂, 0°C | Slow addition of acyl chloride | |
| Pyrazine coupling | NaOCH₃/MeOH, 70°C | Use Pd catalysts for Suzuki-Miyaura coupling |
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer :
- High-Resolution Data : Collect data at <1.0 Å resolution to resolve overlapping electron density for piperidine/pyrazine rings .
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
- Hydrogen Bonding Networks : Validate H-bond interactions (e.g., pyrazine N…H-O) via isotropic displacement parameter (Uiso) refinement .
Q. How should discrepancies in biological activity data across assay systems be addressed?
- Methodological Answer :
- Assay Replication : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding .
- Purity Verification : Re-test compounds with HPLC-confirmed purity >98% to exclude batch variability .
- Cell Permeability Studies : Compare activity in cell-free vs. cell-based assays; use Caco-2 models to assess membrane penetration .
Q. What methodologies evaluate hydrolytic stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC at 0, 24, 48 hours .
- Mass Spectrometry : Identify hydrolysis products (e.g., free pyrazine or o-tolyl fragments) .
- Comparative Kinetics : Calculate half-life (t₁/₂) against analogs to assess substituent effects on stability .
Q. How can computational modeling predict binding interactions with target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model piperidine/pyrazine interactions with active sites (e.g., kinase ATP pockets) .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (50 ns trajectories) to assess conformational stability .
- Validation : Correlate docking scores (ΔG) with IC₅₀ values from enzymatic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
